molecular formula C15H22N2O4 B12180486 2-(Butylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid

2-(Butylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid

Katalognummer: B12180486
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: FWQNMBGIMNZKAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of butylamine with a suitable precursor, followed by the introduction of the hydroxy and methylphenyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Butylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Butylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole
  • 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole

Uniqueness

Compared to similar compounds, 2-(Butylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid has unique structural features that confer specific chemical properties and reactivity. Its combination of functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C15H22N2O4

Molekulargewicht

294.35 g/mol

IUPAC-Name

2-(butylamino)-4-(2-hydroxy-5-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C15H22N2O4/c1-3-4-7-16-12(15(20)21)9-14(19)17-11-8-10(2)5-6-13(11)18/h5-6,8,12,16,18H,3-4,7,9H2,1-2H3,(H,17,19)(H,20,21)

InChI-Schlüssel

FWQNMBGIMNZKAJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(CC(=O)NC1=C(C=CC(=C1)C)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.